molecular formula C9H9BrO2 B3096329 3-(3-bromophenoxy)propanal CAS No. 127973-09-5

3-(3-bromophenoxy)propanal

Cat. No.: B3096329
CAS No.: 127973-09-5
M. Wt: 229.07 g/mol
InChI Key: RBEFFQPXHWLLSW-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)propanal is an organic compound with the molecular formula C9H9BrO2. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a propanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenoxy)propanal typically involves the reaction of 3-bromophenol with 3-chloropropanal under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloropropanal, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromophenoxy)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromophenoxy)propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The bromine atom can also participate in substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-(3-bromophenoxy)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFFQPXHWLLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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